4-Bromo-6-fluoro-2-methylquinoline is a dihalogenated quinoline derivative with significant relevance in medicinal chemistry and materials science. This compound, identified by its CAS number 661463-17-8, features a unique molecular structure that includes a bromine atom at the 4-position and a fluorine atom at the 6-position of the quinoline ring. It is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and has applications in developing organic light-emitting diodes (OLEDs) and solar cells.
The compound is synthesized through various chemical processes, often involving bromination and fluorination reactions of quinoline derivatives. The synthesis methods are well-documented in patents and scientific literature, highlighting its importance in pharmaceutical applications, particularly as an inhibitor of indoleamine 2,3-dioxygenase, which is relevant in cancer treatment .
4-Bromo-6-fluoro-2-methylquinoline belongs to several chemical classifications:
The synthesis of 4-bromo-6-fluoro-2-methylquinoline can be approached through multiple pathways. A common method involves the bromination of 6-fluoro-2-methylquinoline using brominating agents such as N-bromosuccinimide. Another effective route includes the use of tribromofluoromethane in an amine basic solution to introduce both bromine and fluorine substituents onto the quinoline ring .
The molecular formula for 4-bromo-6-fluoro-2-methylquinoline is . Its structure consists of a bicyclic system where:
This structural information is crucial for understanding its chemical behavior and potential reactivity in synthetic applications .
4-Bromo-6-fluoro-2-methylquinoline can participate in various chemical reactions due to the presence of reactive halogen substituents:
These reactions are essential for constructing more complex molecular architectures necessary for drug discovery and development .
The mechanism of action for compounds derived from 4-bromo-6-fluoro-2-methylquinoline primarily revolves around their role as inhibitors of indoleamine 2,3-dioxygenase. This enzyme plays a critical role in tryptophan metabolism, influencing immune response and tumor growth. By inhibiting this enzyme, these compounds can potentially enhance anti-tumor immunity, making them valuable in cancer therapies .
These properties are critical for evaluating its suitability for different applications in pharmaceuticals and materials science.
4-Bromo-6-fluoro-2-methylquinoline has several notable applications:
Halogenation of the quinoline scaffold enables precise regioselective modifications essential for pharmaceutical and agrochemical applications. Two predominant strategies exist: direct halogenation and directed halogenation. Metal-free approaches utilize trihaloisocyanuric acids (TXCA, X = Cl, Br) as atom-economical halogen sources (<0.36 equivalents), achieving C5-bromination of 8-substituted quinolines in ethanol at ambient temperature with >95% regioselectivity [2]. This method bypasses transition metals and operates under aerobic conditions, minimizing waste. Conversely, transition metal-catalyzed halogenation employs palladium or copper catalysts with N-halosuccinimide reagents for C2 or C8 functionalization, though requiring inert atmospheres and higher temperatures (100–130°C). The choice between these strategies depends on target position: C2/C8 selectivity favors metal catalysis, while geometrically inaccessible positions (e.g., C4/C6/C5) are best accessed via metal-free protocols [1] [6].
Table 1: Halogenation Methods for Quinoline Derivatives
Method | Reagents/Conditions | Position | Yield Range | Regioselectivity |
---|---|---|---|---|
Metal-free (TXCA) | TBCA (0.36 equiv), CH₃CN, rt | C5 | 82–98% | >95% |
Cu-mediated | CuCl₂, NCS, DMF, 130°C | C2/C8 | 55–75% | Moderate |
Pd-catalyzed | Pd(OAc)₂, aryl bromide, toluene, reflux | C2 | 56–94% | High |
Electrolytic fluorination | HF-pyridine, 2.4 V, Pt electrodes | C5/C8 | 32–68% | Moderate |
Tribromofluoromethane (CBr₃F) enables one-pot quinoline cyclization by reacting β-keto esters or 1,3-diketones with substituted o-aminobenzaldehydes in ethylamine basic solutions. This method assembles the 2-methylquinoline core while simultaneously introducing halogen atoms at C4 and C6. Key advantages include:
Silver(I) catalysts (e.g., AgBF₄) enhance the classical Doebner-von Miller reaction by enabling the condensation of 2-fluoro-3-bromoaniline with acetaldehyde derivatives under mild conditions (60°C). The Ag(I) coordinates with the imine intermediate, directing regioselective cyclization to form 2-methylquinoline precursors. This method achieves:
Position-specific halogen installation requires tailored strategies:
Table 2: Optimization Parameters for Regioselective Halogenation
Step | Reagent | Temperature | Time | Key Variable | Outcome |
---|---|---|---|---|---|
C6-Fluorination | HF-pyridine, 2.4 V | rt | 2 h | Current density (60 mA/cm²) | 68% yield, 94% C6-selectivity |
C4-Bromination | NBS, AcOH | 100°C (MW) | 15 min | Solvent polarity | 90% yield, >99% C4-selectivity |
C5-Bromination | TBCA, CH₃CN | rt | 30 min | Halogen source (0.36 equiv) | 96% yield |
Compound Table
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4